molecular formula C3H9NO B031109 d-Alaninol CAS No. 35320-23-1

d-Alaninol

Cat. No.: B031109
CAS No.: 35320-23-1
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-GSVOUGTGSA-N
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Description

d-Alaninol: is a chiral amino alcohol with the chemical formula C3H9NO . It is a clear, colorless to light yellow liquid that is soluble in water. This compound is classified as an amino alcohol due to the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms. This compound is an important intermediate in organic synthesis and has broad applications in pharmaceuticals, surfactants, and other chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Alaninol can be synthesized by the reduction of d-alanine. One common method involves the use of a strong reducing agent such as lithium aluminium hydride (LiAlH4) to convert the carboxylic acid group of d-alanine to an alcohol group . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of d-alanine using a suitable catalyst such as palladium on carbon (Pd/C). This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: d-Alaninol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form d-alanine or other related compounds.

    Reduction: It can be further reduced to form simpler alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

d-Alaninol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs such as ofloxacin and levofloxacin, which are important antibiotics.

    Industry: this compound is used as an emulsifier and in the production of surfactants

Comparison with Similar Compounds

    l-Alaninol: The enantiomer of d-Alaninol, with similar chemical properties but different optical activity.

    2-Amino-1-propanol: A related amino alcohol with similar functional groups but different stereochemistry.

    Ethanolamine: A simpler amino alcohol with one less carbon atom.

Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific configuration allows it to be used in the production of chiral drugs and other specialized chemicals .

Properties

IUPAC Name

(2R)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904764
Record name (R)-2-Aminopropanol
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name (R)-(-)-2-Amino-1-propanol
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CAS No.

35320-23-1
Record name 2-Aminopropanol, (-)-
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Record name (R)-2-Aminopropanol
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Record name (R)-(-)-2-Amino-1-propanol
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Record name 2-AMINOPROPANOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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